molecular formula C7H11N3 B3307766 2-(4-Methylpyrimidin-2-YL)ethanamine CAS No. 933745-54-1

2-(4-Methylpyrimidin-2-YL)ethanamine

Cat. No.: B3307766
CAS No.: 933745-54-1
M. Wt: 137.18 g/mol
InChI Key: PPDHUPNJRYGEHF-UHFFFAOYSA-N
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Description

2-(4-Methylpyrimidin-2-YL)ethanamine is a chemical compound with the molecular formula C7H11N3 and a molecular weight of 137.18 g/mol. This compound is known for its potential implications in various fields of research and industry, particularly in medicinal chemistry and chemical biology.

Preparation Methods

The synthesis of 2-(4-Methylpyrimidin-2-YL)ethanamine involves the construction of a pyrimidine moiety, which is considered a privileged structure in medicinal chemistry . The synthetic routes typically involve the reaction of carbonyl compounds (such as esters, aldehydes, and ketones) with amidines in the presence of catalysts like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex . Industrial production methods may vary, but they generally follow similar principles to ensure the efficient and scalable synthesis of the compound.

Chemical Reactions Analysis

2-(4-Methylpyrimidin-2-YL)ethanamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can lead to the formation of substituted pyrimidine derivatives .

Scientific Research Applications

2-(4-Methylpyrimidin-2-YL)ethanamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of novel heterocyclic compounds with potential biological activities . In biology and medicine, it has been studied for its anti-inflammatory, antimicrobial, antiviral, antitumor, and antifibrotic properties .

Mechanism of Action

The mechanism of action of 2-(4-Methylpyrimidin-2-YL)ethanamine involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to its inhibitory response against the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These interactions help modulate the inflammatory response and contribute to the compound’s therapeutic potential.

Comparison with Similar Compounds

2-(4-Methylpyrimidin-2-YL)ethanamine can be compared with other pyrimidine derivatives, such as 2-(pyridin-2-yl)pyrimidine and ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate . While these compounds share a similar pyrimidine core, this compound is unique due to its specific substitution pattern and the resulting biological activities. The presence of the 4-methyl group on the pyrimidine ring distinguishes it from other derivatives and contributes to its distinct pharmacological properties .

Properties

IUPAC Name

2-(4-methylpyrimidin-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-6-3-5-9-7(10-6)2-4-8/h3,5H,2,4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDHUPNJRYGEHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601304035
Record name 4-Methyl-2-pyrimidineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601304035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933745-54-1
Record name 4-Methyl-2-pyrimidineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933745-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-2-pyrimidineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601304035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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